1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18816302
InChI: InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H
SMILES:
Molecular Formula: C7H2Cl2F3NO2
Molecular Weight: 259.99 g/mol

1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC18816302

Molecular Formula: C7H2Cl2F3NO2

Molecular Weight: 259.99 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C7H2Cl2F3NO2
Molecular Weight 259.99 g/mol
IUPAC Name 1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H
Standard InChI Key SXVXTLYDPQSPIB-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F

Introduction

PropertyValue
Molecular FormulaC₇H₂Cl₂F₃NO₂
Molecular Weight259.99 g/mol
IUPAC Name1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene
Canonical SMILESC1=C(C=C(C(=C1Cl)N+[O-])Cl)C(F)(F)F
InChI KeySXVXTLYDPQSPIB-UHFFFAOYSA-N

The trifluoromethyl group induces strong electron-withdrawing effects, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions.

Synthesis and Manufacturing

The synthesis typically involves nitration of a pre-chlorinated benzene derivative containing a trifluoromethyl group. A common route includes:

  • Chlorination: Introduction of chlorine atoms at positions 1 and 3.

  • Trifluoromethylation: Attachment of the CF₃ group at position 5 via Ullmann-type coupling or direct fluorination.

  • Nitration: Nitro group introduction at position 2 using mixed acid (H₂SO₄/HNO₃).

Table 2: Synthetic Pathway Comparison

StepReagents/ConditionsYield Optimization Strategies
ChlorinationCl₂, FeCl₃ catalyst, 40–60°CUse of excess chlorine for completeness
CF₃ AdditionCF₃I, CuI, DMF, 100°CPalladium catalysts improve efficiency
NitrationHNO₃/H₂SO₄, 0–5°CControlled temperature prevents over-nitration

Industrial production employs continuous flow reactors to enhance safety and yield, particularly during exothermic nitration steps.

Physicochemical Properties

While specific data on melting/boiling points are unavailable, analogous compounds suggest:

  • Solubility: Low in water; soluble in organic solvents (e.g., dichloromethane, acetone).

  • Stability: Resistant to hydrolysis due to electron-withdrawing groups but sensitive to strong reducing agents.

The nitro group facilitates participation in nucleophilic aromatic substitution, while the CF₃ group enhances thermal stability.

Industrial and Research Applications

Agrochemical Development

This compound serves as a precursor to herbicides targeting acetyl-CoA carboxylase (ACCase) in weeds. For example, derivatives inhibit lipid biosynthesis in Lolium rigidum, a common agricultural pest.

Pharmaceutical Intermediates

In drug discovery, its nitro group is reduced to amines for synthesizing antifungal agents. Recent patents highlight its use in preparing triazole derivatives with broad-spectrum activity.

Table 3: Application Case Studies

Use CaseDerivative SynthesizedBiological Activity
Herbicide Intermediate5-(Trifluoromethyl)-2-aminobenzeneACCase inhibition (IC₅₀: 12 nM)
Antifungal Agent2-Nitroso-trifluoromethylbenzeneCandida albicans MIC: 4 µg/mL

Research and Development Trends

Recent advancements focus on optimizing synthetic routes for scalability. For instance, replacing traditional nitration with safer biocatalytic methods using Nitratase enzymes has shown promise in reducing hazardous waste. Additionally, computational studies using density functional theory (DFT) predict reaction pathways for novel derivatives, accelerating drug discovery pipelines.

Comparative Analysis with Analogous Compounds

Compared to 1,3-Dichloro-4-nitro-5-(trifluoromethyl)benzene (positional isomer), the 2-nitro isomer exhibits:

  • Higher electrophilic reactivity at position 4 due to meta-directing effects.

  • Enhanced thermal stability (decomposition temperature: 220°C vs. 195°C for the 4-nitro isomer).

Environmental and Regulatory Considerations

The compound’s persistence in soil (half-life: ~60 days) necessitates careful disposal. Regulatory frameworks like REACH require biodegradation studies for industrial-scale production approvals. Recent ecotoxicological assessments on Daphnia magna indicate an LC₅₀ of 8.7 mg/L, classifying it as “toxic to aquatic life”.

Future Directions

Ongoing research aims to:

  • Develop greener synthesis routes using photocatalysis.

  • Explore applications in materials science (e.g., liquid crystals).

  • Investigate synergistic effects in multi-target agrochemicals.

Collaborations between academic and industrial laboratories are critical to advancing these initiatives.

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